molecular formula C18H13F2N3O B4482994 3-(3-fluorophenyl)-7-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

3-(3-fluorophenyl)-7-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B4482994
M. Wt: 325.3 g/mol
InChI Key: CTOFIMKBSVTESW-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-7-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a useful research compound. Its molecular formula is C18H13F2N3O and its molecular weight is 325.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.10266837 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit h+,k±atpase , which plays a crucial role in gastric acid secretion.

Mode of Action

It can be inferred from similar compounds that it may interact with its target, h+,k±atpase, leading to inhibition of the enzyme and subsequent reduction in gastric acid secretion .

Biochemical Pathways

The compound likely affects the biochemical pathway involving H+,K±ATPase, a key enzyme in gastric acid secretion. Inhibition of this enzyme disrupts the normal functioning of this pathway, leading to reduced gastric acid secretion .

Pharmacokinetics

Similar compounds have been found to undergo sulfoxidation in human hepatic microsomal incubations . This metabolic transformation could impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is likely a reduction in gastric acid secretion, as inferred from the action of similar compounds . This could have potential therapeutic implications in conditions such as peptic ulcer disease and gastroesophageal reflux disease.

Properties

IUPAC Name

3-(3-fluorophenyl)-7-(4-fluorophenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O/c19-12-6-4-11(5-7-12)15-9-16(24)22-18-17(15)21-10-23(18)14-3-1-2-13(20)8-14/h1-8,10,15H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOFIMKBSVTESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N(C=N2)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-fluorophenyl)-7-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
Reactant of Route 2
Reactant of Route 2
3-(3-fluorophenyl)-7-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
Reactant of Route 3
Reactant of Route 3
3-(3-fluorophenyl)-7-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
Reactant of Route 4
Reactant of Route 4
3-(3-fluorophenyl)-7-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
Reactant of Route 5
Reactant of Route 5
3-(3-fluorophenyl)-7-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
Reactant of Route 6
Reactant of Route 6
3-(3-fluorophenyl)-7-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

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